2-(4-Fluorophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone
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Overview
Description
2-(4-Fluorophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone is a complex organic compound that features a fluorophenyl group, a pyridinyl group, and an indolinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indolinyl Intermediate: This step involves the reaction of an appropriate indole derivative with a halogenated ethanone under basic conditions to form the indolinyl intermediate.
Introduction of the Pyridinyl Group: The indolinyl intermediate is then reacted with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Addition of the Fluorophenyl Group: Finally, the fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-(4-Fluorophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone: Similar structure but with a chlorine atom instead of a fluorine atom.
2-(4-Methylphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
2-(4-Fluorophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O/c22-19-4-1-15(2-5-19)13-21(25)24-12-9-18-14-17(3-6-20(18)24)16-7-10-23-11-8-16/h1-8,10-11,14H,9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZRQGSRYPBWFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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